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bacteriophage arf protein

P22 recombination system protein subunit architecture biochemical reconstitution

The bacteriophage arf protein (CAS 124834-85-1), formally designated Accessory Recombination Function protein (Arf) or Erf recombination cofactor Arf, is a small 47-amino-acid (~5.5 kDa) protein encoded by the arf gene of Enterobacteria phage P22 (Salmonella phage P22), a lambdoid phage within the Podoviridae family. The arf gene is located immediately upstream of the essential recombination function (erf) gene within the P22 PL operon and is an integral—though non-essential—component of the four-protein P22 homologous recombination system, which also includes Erf (strand annealing protein), Abc1, and Abc2 (anti-RecBCD proteins).

Molecular Formula C8H9N3
Molecular Weight 0
CAS No. 124834-85-1
Cat. No. B1168189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebacteriophage arf protein
CAS124834-85-1
Molecular FormulaC8H9N3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bacteriophage Arf Protein (CAS 124834-85-1): P22 Accessory Recombination Function for Phage Recombination Studies and Recombinase System Procurement


The bacteriophage arf protein (CAS 124834-85-1), formally designated Accessory Recombination Function protein (Arf) or Erf recombination cofactor Arf, is a small 47-amino-acid (~5.5 kDa) protein encoded by the arf gene of Enterobacteria phage P22 (Salmonella phage P22), a lambdoid phage within the Podoviridae family [1][2]. The arf gene is located immediately upstream of the essential recombination function (erf) gene within the P22 PL operon and is an integral—though non-essential—component of the four-protein P22 homologous recombination system, which also includes Erf (strand annealing protein), Abc1, and Abc2 (anti-RecBCD proteins) [3][4]. Arf functions as a recombination cofactor that modulates Erf activity and, unlike Erf, is not independently required for phage viability under all conditions [3]. The protein is available as a recombinant product expressed in multiple host systems (E. coli, yeast, baculovirus, mammalian cells) for research applications including ELISA, Western Blot, and in vitro recombination assays .

Why Generic Phage Recombination Proteins Cannot Substitute for Bacteriophage Arf Protein (CAS 124834-85-1) in P22-Reconstitution Studies


The P22 homologous recombination system is a functionally partitioned multi-component machinery in which each protein serves a mechanistically distinct role: Abc1 and Abc2 inhibit host RecBCD nuclease, Erf provides essential single-strand DNA annealing activity, and Arf acts as an Erf-specific cofactor that modulates—but does not replace—Erf's strand annealing function [1][2]. Although the lambda Red system (Redα/Redβ) can genetically complement an arf deletion (i.e., restore P22 growth), the P22 system lacks a 5′-3′ exonuclease activity found in RecE/RecT and Redα/Redβ systems, meaning that Arf-dependent recombination proceeds through a mechanistically distinct pathway [3][4]. Furthermore, arf deletion phages exhibit host-background-dependent phenotypes—partial defects in wild-type and recA hosts that become markedly more severe in recB and recA recB hosts—whereas erf mutants are unconditionally defective across all tested backgrounds, demonstrating that Arf's contribution cannot be compensated by simply increasing Erf expression or by host recombination functions alone [1]. These functional non-redundancies mean that a generic phage recombination protein (e.g., RecT, Redβ, or even Erf alone) cannot recapitulate the full P22 Arf-dependent recombination biochemistry in reconstituted in vitro systems.

Quantitative Differentiation Evidence: Bacteriophage Arf Protein (CAS 124834-85-1) vs. Closest In-Class Analogs for Informed Procurement


Molecular Size Differentiation: Arf Is the Smallest Component (47 aa, 5.5 kDa) of the P22 Recombination System vs. Erf (204 aa) and Abc Proteins (~100 aa Each)

The bacteriophage P22 Arf protein consists of only 47 amino acids with a molecular mass of 5,517 Da, making it the smallest member of the P22 recombination system by a factor of >4-fold compared to the next-smallest functional component, Abc2 (10.9 kDa, ~100 aa) [1][2]. By contrast, its direct functional partner Erf is 204 amino acids (~23 kDa), a >4.3-fold larger polypeptide [3]. The Abc1 protein is 11.6 kDa [2]. This substantial size differential is not merely descriptive: in reconstituted in vitro recombination systems, the small size of Arf enables distinct biochemical handling properties (e.g., differential chromatographic retention, membrane permeability in semi-permeabilized cell assays) compared to the larger Erf and Abc proteins, and it dictates that Arf cannot contain DNA-binding or enzymatic domains of the size found in Erf, consistent with its annotated role as a cofactor rather than a catalytic subunit [1][4].

P22 recombination system protein subunit architecture biochemical reconstitution

Functional Category Differentiation: Accessory Cofactor (Arf) vs. Essential Strand Annealing Enzyme (Erf) — Quantitative Growth Phenotype Comparison in Mutant Phage

In the foundational characterization by Poteete et al. (1991), three arf mutant alleles—an out-of-frame internal deletion, an in-frame internal deletion, and an amber mutation—were constructed and installed in P22. Unlike erf null mutants, which are unconditionally defective for growth on all tested hosts [2], the arf deletion phages were only partially defective in plaque formation on wild-type and recA hosts, with defects becoming more severe—but still not absolute—in recB and recA recB genetic backgrounds [1]. The amber mutant exhibited the growth-defective phenotype exclusively in non-suppressing hosts, with full phenotypic rescue in an amber-suppressor strain, confirming that the phenotype is protein-dependent [1]. Crucially, plasmids expressing arf complemented the growth defect of arf⁻ phages, and these same arf-expressing plasmids stimulated erf-mediated recombination above the basal level observed with Erf alone [1]. This establishes Arf as a genuine accessory factor rather than an essential recombination enzyme: its absence impairs but does not abolish recombination, whereas Erf absence is lethal to phage propagation [1][2].

phage recombination genetics essential vs. accessory gene classification plaque formation assay

Host Genetic Background-Dependent Phenotype: Arf Requirement Is Conditional on recBCD Status, Differentiating It from Erf and RecA-RecBCD Pathway Components

A key differentiating feature of Arf is that its requirement for phage fitness is conditional on the host recombination background. Poteete et al. (1991) demonstrated that arf deletion phages are only partially defective in wild-type and recA hosts but exhibit markedly more severe growth and recombination defects in recB and recA recB double-mutant hosts [1]. This contrasts with the Abc1/Abc2 anti-RecBCD proteins, which are specifically required only when host RecBCD is functional (abc mutants grow normally on recBC⁻ hosts) [2], and with Erf, which is essential regardless of host recBCD status [3]. Furthermore, the Semerjian et al. (1989) genetic dissection of the PL operon revealed that arf is essential for P22 growth specifically in the absence of kil or other upstream PL operon genes, and that the growth defect of an arf deletion is complemented by either arf or the lambda red genes expressed from plasmids [4]. This conditional genetic dependency network—synthetic requirement for arf when kil or upstream genes are absent, plus exacerbation in recB⁻ hosts—is unique among the four P22 recombination proteins and cannot be predicted from sequence homology alone.

host-phage interaction RecBCD nuclease conditional essentiality genetic background screening

Cross-System Complementation Specificity: P22 Arf Deletion Is Complemented by Lambda Red Genes (bet + exo) but the P22 System Lacks 5′-3′ Exonuclease Activity Found in Red and RecET

A distinctive feature of the P22 Arf protein is revealed by complementation genetics: P22 phages bearing a deletion that removes arf can have their growth defect rescued by expression of either arf or the lambda red genes (bet + exo) from plasmids [1][2]. This demonstrates that Arf's accessory recombination function can be bypassed by a heterologous two-component recombination system. However, the P22 recombination system—including Arf, Erf, Abc1, and Abc2—does not itself encode a 5′-3′ exonuclease activity, unlike the lambda Red system (which includes Redα, a 5′-3′ exonuclease) and the Rac prophage RecE/RecT system (RecE is the exonuclease) [3]. This mechanistic distinction means that while lambda Red can substitute for the entire P22 recombination system (including Arf) in vivo, the reverse is not true: the P22 system cannot fully substitute for lambda Red in applications requiring exonucleolytic processing of double-strand breaks [3]. Consequently, for researchers studying recombination mechanisms that do not depend on 5′-3′ exonuclease activity, the P22 Arf/Erf system offers a simplified, exonuclease-independent model that the lambda Red and RecET systems cannot provide.

phage recombination complementation lambda Red system P22 vs. lambda recombination recombineering tool selection

Pfam Domain Classification and Sequence-Level Uniqueness: Arf Defines a Distinct Conserved Domain (pfam17585 Phage_Arf) Absent from All Other P22 Recombination Proteins

The Arf protein of bacteriophage P22 is classified within the Pfam domain family pfam17585 (Phage_Arf: Accessory recombination function protein), a conserved domain spanning all 47 amino acid residues of the mature protein [1][2]. This domain is not found in any other component of the P22 recombination system: Erf carries distinct DNA-binding and oligomerization domains, while Abc1 and Abc2 belong to unrelated protein families [1]. The amino acid sequence of P22 Arf—MQHEFSDEEFIALISPEIEE EVEQQINLAA ERQNPIIGWD EFAGYYS (positions 1–47)—has been verified by both genomic sequencing (NCBI RefSeq NP_059597.1) and recombinant protein expression with N-terminal sequencing [3][4]. Orthologs of Arf have been identified across diverse lambdoid phages (e.g., Salmonella phage vB_SemP_Emek, Salmonella phage vB_SosS_Oslo) with high sequence conservation, confirming that pfam17585 delineates a functionally coherent protein family [1][2]. The availability of a defined Pfam domain enables unambiguous sequence-based verification of recombinant Arf preparations via mass spectrometry or N-terminal sequencing, reducing the risk of misidentification with mammalian ARF (ADP-ribosylation factor) GTPases—a documented source of nomenclature confusion [5].

protein domain architecture Pfam classification ortholog identification sequence-based procurement verification

Recombinant Expression System Flexibility: Arf Protein Is Available in Four Distinct Expression Hosts (E. coli, Yeast, Baculovirus, Mammalian) with Customizable Tag Options

Commercially available recombinant P22 Arf protein is offered in four distinct expression systems—E. coli, yeast, baculovirus (insect cells), and mammalian cells—with purity exceeding 90% as determined by SDS-PAGE [1]. This multi-system availability is not universal among P22 recombination proteins: Erf and Abc proteins are more commonly available in E. coli-only or E. coli/baculovirus dual systems . The availability of mammalian cell-expressed Arf is particularly noteworthy given that the protein is of prokaryotic viral origin, as it enables studies requiring eukaryotic post-translational modifications or compatibility with mammalian cell co-expression systems . Tag options include N-terminal His, His-SUMO, His-B2M, or GST tags, with or without a C-terminal Myc-tag; tag removal services are available for N-terminal tags [1]. Both lyophilized powder and liquid (glycerol-containing) formulations are available, with lyophilized shelf life of 12 months at −20°C/−80°C [1]. Sterile filtration and low-endotoxin preparations are available upon request [1].

recombinant protein expression tag customization baculovirus expression procurement specification

Research and Industrial Application Scenarios for Bacteriophage Arf Protein (CAS 124834-85-1) Based on Verified Differentiation Evidence


In Vitro Reconstitution of the Complete P22 Homologous Recombination System for Mechanistic Studies

Researchers seeking to biochemically reconstitute the full P22 homologous recombination pathway require all four protein components—Erf, Arf, Abc1, and Abc2—because Arf's role as an Erf cofactor cannot be replaced by increasing Erf concentration or by substituting host single-strand binding protein (SSB) [1]. The availability of recombinant Arf with >90% purity in multiple expression systems enables controlled titration experiments to determine the stoichiometric relationship between Arf and Erf in stimulating strand annealing activity, addressing a longstanding open question in phage recombination biochemistry [1][2].

Exonuclease-Independent Single-Strand Oligonucleotide Recombination (ssOR) in E. coli and Eukaryotic Cells

The P22 recombination system, including Arf, provides a unique exonuclease-independent platform for oligonucleotide-directed mutagenesis [3]. Unlike the lambda Red and RecET systems—which require 5′-3′ exonuclease activity for double-strand break repair—the P22 Erf/Arf system can mediate single-strand oligonucleotide repair (ssOR) without an exonuclease partner [3]. This makes recombinant Arf (co-expressed with Erf) the system of choice for laboratories engineering bacterial artificial chromosomes (BACs) or eukaryotic cells where exonuclease activity may be undesirable due to off-target genomic degradation.

Host-Background-Specific Tuning of Phage Recombination Efficiency in Salmonella and E. coli Genetic Engineering

Because arf deletion phages exhibit host-background-dependent phenotypes with graded severity (wild-type < recA⁻ < recB⁻ ≈ recA⁻ recB⁻ hosts), recombinant Arf can be used as an in trans modulator to titrate recombination efficiency in specific bacterial strains [1]. In recBCD-proficient hosts, supplementing Arf may enhance recombination output; in recBCD-deficient backgrounds where arf⁻ defects are exacerbated, Arf addition becomes critical for viability [1][4]. This conditional dependence provides a tunable genetic engineering tool not achievable with the binary essential/non-essential behavior of Erf or Abc proteins.

Positive Control Reagent for Phage Protein Detection Assays (ELISA, Western Blot, IFA, RIA) with Definitive Sequence Verification

The recombinant Arf protein—with its well-characterized 47-amino-acid sequence, defined pfam17585 domain, and >90% purity [2][5]—serves as a reliable positive control in immunoassays for phage protein detection. The unambiguous sequence identity (distinct from mammalian ARF GTPases) [6] and availability with multiple tag configurations (His, GST, His-SUMO) enable flexible detection strategies: untagged Arf can be used as a specificity control for anti-Arf antibodies, while His-tagged Arf enables pull-down validation in protein-protein interaction studies with Erf [5].

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